molecular formula C14H11BrO2 B066518 3-[(4-Bromobenzyl)oxy]benzaldehyde CAS No. 168084-97-7

3-[(4-Bromobenzyl)oxy]benzaldehyde

Cat. No. B066518
CAS RN: 168084-97-7
M. Wt: 291.14 g/mol
InChI Key: ZYCYRFSDPSJVJO-UHFFFAOYSA-N
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Description

“3-[(4-Bromobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of “3-[(4-Bromobenzyl)oxy]benzaldehyde” consists of a benzaldehyde group (C6H5CHO) attached to a bromobenzyl group (C6H4CH2Br) via an oxygen atom .


Physical And Chemical Properties Analysis

“3-[(4-Bromobenzyl)oxy]benzaldehyde” is a solid at room temperature . It has a molecular weight of 291.14 .

Scientific Research Applications

Anti-Inflammatory Agents

The compound has been used in the synthesis of a cinnamic-amino acid hybrid molecule, which was developed as a potent anti-inflammatory agent . The synthesized molecule showed high cyclooxygenase inhibitory activity (IC 50 = 6 µM) and favorable pharmacokinetic properties .

COX-2 Inhibitors

The compound can be used as a lead for the synthesis of more effective hybrids . These hybrids can be designed and developed as potent COX inhibitors .

Neuroprotective Properties

The compound has been linked to the development of neuroprotective agents . Glycine, which is implicated in the structure of the compound, presents a neuroprotective effect against neuroapoptosis, neuroinflammation, synaptic dysfunction, and memory impairment .

Alzheimer’s Disease Treatment

The compound could potentially be used in the treatment of Alzheimer’s disease . The disruption of glycinergic neurotransmittance, which is highly correlated to the activation of several pro-inflammatory enzymes such as cyclooxygenase 2 (COX-2), has been linked to Alzheimer’s disease . Thus, COX-2 inhibitors including in their structure the glycine moiety could offer protection against the onset of Alzheimer’s disease .

Blood Brain Barrier Penetration

The compound has been studied for its blood brain barrier (BBB) penetrating potency . This property is crucial for the delivery of drugs to the brain.

Synthesis of More Effective Hybrids

The compound can be used as a lead for the synthesis of more effective hybrids . These hybrids can be designed and developed with improved biological activities .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(4-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCYRFSDPSJVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363473
Record name 3-[(4-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromobenzyl)oxy]benzaldehyde

CAS RN

168084-97-7
Record name 3-[(4-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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